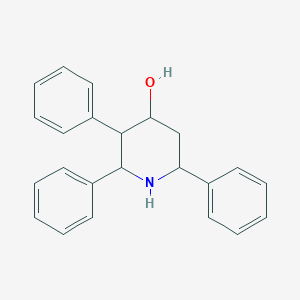

2,3,6-Triphenylpiperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,6-Triphenylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in drug design due to their diverse biological activities .

準備方法

The synthesis of 2,3,6-Triphenylpiperidin-4-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a nickel catalyst coordinated on diene, which is then incorporated into the double bond closer to the aromatic substituent . This method provides a regioselective and mild approach for the preparation of six-membered N- and O-heterocycles with aromatic substituents .

化学反応の分析

2,3,6-Triphenylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid as a cocatalyst and quinoline organocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

科学的研究の応用

Synthesis Techniques

Several synthetic routes have been developed to produce 2,3,6-triphenylpiperidin-4-ol:

- Ionic Liquid-Assisted Synthesis : Utilizing ionic liquids as solvents has been reported to enhance yields and reduce environmental impact during the synthesis of piperidine derivatives .

- Michael Addition Reactions : This method has been employed to generate various derivatives of piperidinones that can be further modified to obtain the desired triphenylpiperidine structure .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has shown promising results in:

- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Mechanistic Insights : The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression through interactions with specific molecular targets involved in cancer pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Bactericidal Activity : Studies have shown that this compound possesses bactericidal effects against several strains of bacteria, indicating its potential use as an antimicrobial agent .

- Fungicidal Effects : The compound has demonstrated effectiveness against fungal pathogens, suggesting applications in treating fungal infections .

Antileishmanial Activity

One of the notable applications of compounds related to this compound is their antileishmanial activity:

- Mechanism of Action : Compounds derived from this scaffold have been shown to inhibit key enzymes involved in the folate biosynthesis pathway in Leishmania species. This mechanism is crucial for developing new treatments for leishmaniasis .

- Comparative Efficacy : In vitro studies indicate that some derivatives exhibit superior activity compared to standard treatments like miltefosine .

Case Studies and Research Findings

作用機序

The mechanism of action of 2,3,6-Triphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This interaction helps restore the balance of neurotransmitters, leading to various therapeutic effects.

類似化合物との比較

2,3,6-Triphenylpiperidin-4-ol can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. For instance, piperine is known for its antioxidant and anticancer properties, while evodiamine exhibits antiproliferative effects on various cancer types .

特性

IUPAC Name |

2,3,6-triphenylpiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20-25H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIWBRPUHASUTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924700 |

Source

|

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-09-6 |

Source

|

| Record name | 4-Piperidinol, 2,3,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。